- Preparation of atorvastatin, United States, , ,

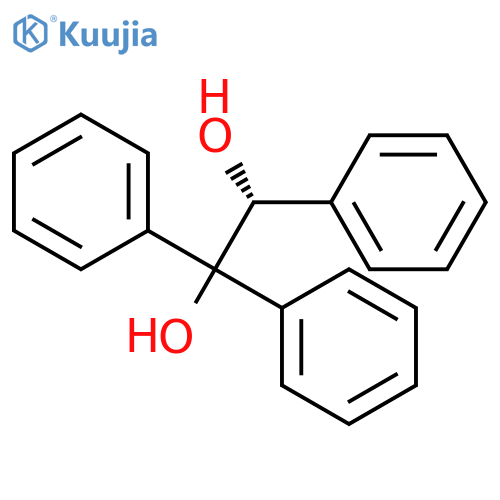

Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

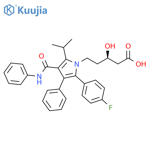

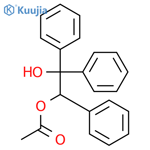

95061-46-4 structure

商品名:(R)-1,1,2-Triphenylethane-1,2-diol

(R)-1,1,2-Triphenylethane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- (R)-1,1,2-Triphenylethane-1,2-diol

- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-( )-1,1,2-Triphenylethane-1,2-diol

- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL

- AK109101

- (R)-(+)-1,1,2-Triphenylethane-1,2-diol

- (R)-1,1,2-Triphenylethylene glycol

- O023

- AX8046990

- ST24035121

- 061T464

- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)

- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)

- (2R)-1,1,2-Triphenylethane-1,2-diol

- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-1,1,2-Triphenyl-1,2-ethanediol

-

- MDL: MFCD00134424

- インチ: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1

- InChIKey: GWVWUZJOQHWMFB-LJQANCHMSA-N

- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 290.13100

- どういたいしつりょう: 290.131

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- 色と性状: ベージュクリスタル

- 密度みつど: 1.196

- ゆうかいてん: 122.0 to 130.0 deg-C

- ふってん: 452.3 ℃ at 760 mmHg

- フラッシュポイント: 210°C

- 屈折率: 220 ° (C=1, EtOH)

- PSA: 40.46000

- LogP: 3.65610

- ようかいせい: 未確定

(R)-1,1,2-Triphenylethane-1,2-diol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

(R)-1,1,2-Triphenylethane-1,2-diol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(R)-1,1,2-Triphenylethane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A155244-5g |

(R)-1,1,2-Triphenyl-1,2-ethanediol |

95061-46-4 | 98% | 5g |

$34.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1499-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98.0%(GC) | 5g |

¥1680.0 | 2022-06-10 | |

| Biosynth | IT58095-10 g |

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |

95061-46-4 | 10g |

$435.50 | 2023-01-04 | ||

| Chemenu | CM282385-25g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 95+% | 25g |

$447 | 2022-06-09 | |

| TRC | R076540-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 5g |

$ 625.00 | 2022-06-03 | ||

| TRC | R076540-2.5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 2.5g |

$ 290.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 1g |

¥176.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98% | 1g |

¥50 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98% | 5g |

¥211 | 2024-07-19 | |

| BAI LING WEI Technology Co., Ltd. | J92097576-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 95+% | 1g |

¥2394 | 2023-11-24 |

(R)-1,1,2-Triphenylethane-1,2-diol 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux

1.2 Solvents: Water ; 1 - 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt

1.2 Solvents: Water ; 1 - 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran

リファレンス

- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetates, Chemische Berichte, 1988, 121(3), 397-406

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

リファレンス

- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamates, Synthesis, 2008, (18), 2905-2918

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C

1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C

1.3 Solvents: Methanol , tert-Butyl methyl ether

1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C

1.3 Solvents: Methanol , tert-Butyl methyl ether

リファレンス

- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Diethyl ether

リファレンス

- 1,1,2-Triphenyl-1,2-ethanediol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- New methods of resolution of racemic diols using (S)-proline, Enantiomer, 1998, 3(1), 3-7

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux

リファレンス

- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-), Organic Syntheses, 1995, 72, 32-7

ごうせいかいろ 8

はんのうじょうけん

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux

リファレンス

- 2-Hydroxy-1,2,2-triphenylethyl Acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water

リファレンス

- Synthesis of N-Boc-statine and epi-statine, Synthesis, 1989, (12), 951-3

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C

1.2 Reagents: Methyl iodide ; 30 min, 25 °C

1.3 30 min, 25 °C; 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

1.2 Reagents: Methyl iodide ; 30 min, 25 °C

1.3 30 min, 25 °C; 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

リファレンス

- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketones, Tetrahedron: Asymmetry, 2007, 17(23), 3244-3247

ごうせいかいろ 11

はんのうじょうけん

リファレンス

- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved forms, Journal of Physical Organic Chemistry, 1996, 9(1), 50-60

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt

リファレンス

- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol

リファレンス

- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moiety, Helvetica Chimica Acta, 1987, 70(5), 1412-18

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux

リファレンス

- 2-Hydroxy-1,2,2-triphenylethyl acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

(R)-1,1,2-Triphenylethane-1,2-diol Raw materials

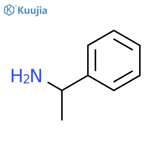

- (1R)-1-phenylethan-1-amine

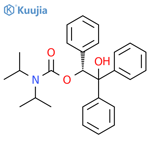

- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate

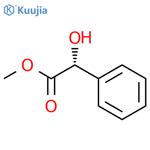

- Methyl (R)-(-)-Mandelate

- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-

- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol

- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester

- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

- Ethanone,2-hydroxy-1,2,2-triphenyl-

(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products

- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)

- (1R)-1-phenylethan-1-amine (3886-69-9)

- Boc-Sta-Oh (58521-49-6)

- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)

- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)

- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)

- Boc-Epi-Statine (66967-01-9)

(R)-1,1,2-Triphenylethane-1,2-diol 関連文献

-

Sitong Chen,Yuji Liu,Yongan Feng,Xianjin Yang,Qinghua Zhang Chem. Commun., 2020,56, 1493-1496

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol) 関連製品

- 1636-34-6(2,3-Diphenylbutane-2,3-diol)

- 108998-83-0((S)-1,1,2-Triphenyl-1,2-ethanediol)

- 4428-13-1(1,1,2-Triphenylethanol)

- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)

- 1002032-97-4(1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine)

- 2305533-44-0(N-(5-fluoro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)prop-2-enamide)

- 955641-43-7(2-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

- 2228614-05-7(2-azido-2-(2-methyl-5-nitrophenyl)ethan-1-ol)

- 1804379-76-7(Methyl 6-chloro-4-(chloromethyl)-2-(difluoromethyl)pyridine-3-carboxylate)

- 2410594-77-1((1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol

清らかである:99%

はかる:5g

価格 ($):165.0